molecular formula C27H40O6 B029690 Acetyl simvastatin CAS No. 145576-25-6

Acetyl simvastatin

Cat. No.: B029690
CAS No.: 145576-25-6
M. Wt: 460.6 g/mol
InChI Key: OHVWRJDVJRNCPE-BIKFJBPRSA-N
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Description

Acetyl simvastatin is a derivative of simvastatin, a well-known lipid-lowering agent belonging to the statin class of medications. Statins are primarily used to reduce cholesterol levels in the blood and prevent cardiovascular diseases. This compound is synthesized by introducing an acetyl group to the simvastatin molecule, which may alter its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Target of Action

Acetyl Simvastatin, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, this compound reduces the synthesis of cholesterol, thereby managing abnormal lipid levels and lowering the risk of cardiovascular disease .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . The reduction in intracellular cholesterol triggers an increase in the expression of low-density lipoprotein receptors (LDLR), leading to enhanced uptake of LDL from the blood and a consequent decrease in plasma concentrations of LDL-cholesterol (LDL-C) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway of cholesterol biosynthesis . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This action also affects the biosynthesis of isoprenoid intermediates such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP), which are essential for the posttranslational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

This process results in low systemic exposure of orally administered simvastatin . Simvastatin is also metabolized by CYP3A4 isoenzymes .

Result of Action

The primary result of this compound’s action is a significant reduction in serum total and LDL cholesterol . This reduction has been shown to significantly decrease the risk of cardiovascular events and all-cause mortality . Moreover, statins have been found to possess pleiotropic effects, such as anti-inflammatory and antioxidant activity, which are attributed to their impact on the intracellular pool of isoprenoids and protein prenylation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes can lead to drug interactions . Additionally, individual patient factors such as age, liver function, and the presence of other diseases can also impact the drug’s action . Therefore, a comprehensive review of all medications taken by patients treated with this compound should be performed at each medical consultation and during all healthcare transitions .

Biochemical Analysis

Biochemical Properties

Acetyl Simvastatin, like simvastatin, inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the mevalonate pathway that produces several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting this pathway, this compound reduces the endogenous production of cholesterol in the liver .

Cellular Effects

In cellular context, this compound has been shown to influence various types of cells and cellular processes. For instance, it has been reported that simvastatin can inhibit the activity of tissue factor (TF), a protein involved in blood clotting . Moreover, simvastatin has been found to inhibit cholesterol esterification induced in cells by acetyl LDL .

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of HMG-CoA reductase, leading to a decrease in the production of mevalonate, a precursor of cholesterol . This results in a reduction of intracellular cholesterol, which in turn induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to cause an increase in the intracellular content of lipid droplets within cells, a phenomenon which might contribute to the antiproliferative effects of statins . This effect is partly due to the uptake of cholesterol and triacylglycerols from the medium, but particularly due to enhanced synthesis of triacylglycerols .

Dosage Effects in Animal Models

In animal models, the effects of simvastatin have been shown to vary with different dosages. For instance, administration of high dosages of simvastatin to animals in preclinical toxicology studies has resulted in a spectrum of toxicities in a variety of organ systems .

Metabolic Pathways

This compound is involved in the mevalonate pathway, which generates a series of isoprenoid metabolites vital for different cellular functions, from cholesterol synthesis to the control of cell growth and differentiation . The inhibition of this pathway by this compound has beneficial pleiotropic effects .

Transport and Distribution

Simvastatin, from which this compound is derived, has been shown to be transported into bacterial cells, leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the literature. Given that it is a derivative of simvastatin, it is likely to share similar subcellular localizations. Simvastatin, as a lipophilic statin, can diffuse freely across cell membranes and is therefore expected to be distributed throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acetyl simvastatin involves several steps, starting from lovastatin or simvastatin. One common method includes:

Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its efficiency and sustainability. Biocatalyzed synthesis involves using enzymes to catalyze specific reactions under mild conditions, reducing the need for harsh chemicals and minimizing waste .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone or ester functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the molecule, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the acetyl group.

Scientific Research Applications

Acetyl simvastatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of acetylation on statins and their chemical properties.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.

    Industry: Utilized in the development of new lipid-lowering agents and formulations.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the acetyl group, which may enhance its lipophilicity and ability to cross cell membranes. This modification can potentially improve its pharmacokinetic profile and therapeutic efficacy compared to other statins .

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVWRJDVJRNCPE-BIKFJBPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163099
Record name Acetyl simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145576-25-6
Record name Acetyl simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl simvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetyl simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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